molecular formula C9H13NO B13386310 (1R)-2-amino-1-phenylpropan-1-ol CAS No. 404336-88-5

(1R)-2-amino-1-phenylpropan-1-ol

Cat. No.: B13386310
CAS No.: 404336-88-5
M. Wt: 151.21 g/mol
InChI Key: DLNKOYKMWOXYQA-NETXQHHPSA-N
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Description

(1R)-2-amino-1-phenylpropan-1-ol is a chiral compound with significant importance in various fields of chemistry and biology It is characterized by the presence of an amino group and a hydroxyl group attached to a phenyl-substituted carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-amino-1-phenylpropan-1-ol can be achieved through several methods. One common approach involves the reductive amination of a hydroxy ketone precursor using ammonia and a catalyst such as Raney nickel. Another method includes the ammonolysis of an epoxide derivative to form the desired compound. These methods typically require controlled reaction conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-amino-1-phenylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield phenylacetone, while reduction can produce various amines or alcohols with different substituents.

Scientific Research Applications

(1R)-2-amino-1-phenylpropan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic applications, including its use in the development of pharmaceuticals targeting various diseases.

    Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (1R)-2-amino-1-phenylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(1R)-2-amino-1-phenylpropan-1-ol can be compared with other similar compounds, such as:

    (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol: This compound has a similar structure but with an additional hydroxyl group, leading to different chemical and biological properties.

    Ephedrine: A well-known compound with similar structural features, used in medicine for its stimulant and decongestant properties.

    Phenylpropanolamine: Another related compound with applications in medicine, particularly as a nasal decongestant and appetite suppressant.

Properties

CAS No.

404336-88-5

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

(1R)-2-amino-1-phenylpropan-1-ol

InChI

InChI=1S/C9H13NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3/t7?,9-/m0/s1

InChI Key

DLNKOYKMWOXYQA-NETXQHHPSA-N

Isomeric SMILES

CC([C@@H](C1=CC=CC=C1)O)N

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N

Origin of Product

United States

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